(2-Benzylphenyl)(thiophen-2-yl)methanone
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Overview
Description
(2-Benzylphenyl)(thiophen-2-yl)methanone is an organic compound that features a benzylphenyl group and a thiophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)(thiophen-2-yl)methanone typically involves the coupling of benzylphenyl and thiophenyl groups through a methanone linkage. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Benzylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzylphenyl or thiophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2-Benzylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2-Benzylphenyl)(2-thienyl)methanone: Similar structure but with a different thiophenyl substitution.
(4-Methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Contains a benzo[b]thiophene core with methoxy substitutions.
Uniqueness: (2-Benzylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of benzylphenyl and thiophenyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
1755-74-4 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2-benzylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H14OS/c19-18(17-11-6-12-20-17)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
HECRUKBEHGGNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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